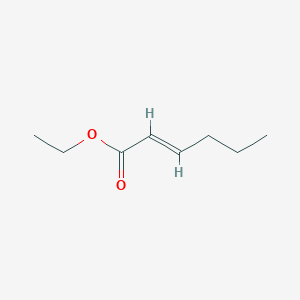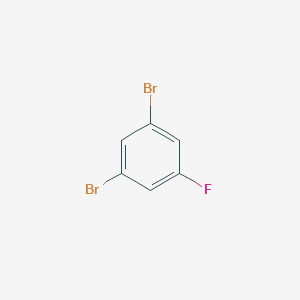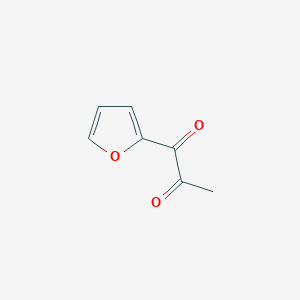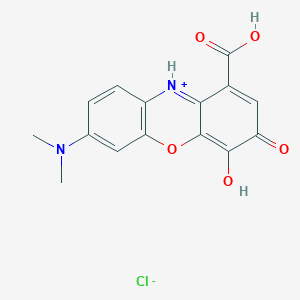
Gallocyanin
Übersicht
Beschreibung
Gallocyanine, also known as 7-Dimethylamino-4-hydroxy-3-oxo-phenoxazine-1-carboxylic acid, is a phenoxazine dye. It is primarily used as a stain in histology and cytology for identifying nucleic acids. The compound has a molecular formula of C15H13N2O5Cl and a molecular weight of 336.73 g/mol .
Wissenschaftliche Forschungsanwendungen
Gallocyanin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologische Färbung: Es wird in der Histologie und Mikroskopie häufig zum Färben von biologischen Proben verwendet, einschließlich Geweben und Zellen.
Nervenfärbung: In der Neurowissenschaftlichen Forschung wird this compound zum Färben von Nervenfasern und neuronalen Strukturen verwendet.
Färben und Textilindustrie: this compound wird in der Textilindustrie als Farbstoff verwendet und verleiht Stoffen eine violette Farbe.
Fotochemische: Historisch gesehen wurde es in der Fotoindustrie als Bestandteil von Farbentwicklern und -tonern verwendet.
Fluoreszenzfarbstoff: this compound zeigt Fluoreszenzeigenschaften, was es für fluoreszenzbasierte Anwendungen wie Fluoreszenzmikroskopie und Durchflusszytometrie nützlich macht.
Analytische Chemie: Es kann als Indikator in verschiedenen analytischen chemischen Techniken verwendet werden.
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit reaktiven Sauerstoffspezies und reaktiven Halogenspezies aus. Es reagiert mit Superoxidanionradikalen und hypochloriger Säure unter Bildung fluoreszierender Produkte. Diese Eigenschaft macht es zu einem nützlichen fluorogenen Chemosensor zur Abschätzung der Aktivierung von Neutrophilen und der NADPH-abhängigen Produktion von Superoxidanionradikalen durch Blutzellen .
Ähnliche Verbindungen:
Celesthinblau B: Ein weiterer Oxazinfarbstoff, der selektiv mit hypochloriger Säure reagiert.
Methylenblau: Ein Phenothiazinfarbstoff, der für ähnliche Färbezwecke verwendet wird.
Toluidinblau: Ein Thiazinfarbstoff, der in der Histologie zum Färben von sauren Gewebsbestandteilen verwendet wird.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, bei Reaktion mit bestimmten reaktiven Sauerstoffspezies und reaktiven Halogenspezies fluoreszierende Produkte zu bilden. Diese Eigenschaft macht es besonders wertvoll in Forschungsanwendungen, die die Detektion und Quantifizierung dieser Spezies beinhalten .
Wirkmechanismus
Target of Action
Gallocyanine primarily targets the superoxide radical-anion and Dickkopf-1 (Dkk1) , an antagonist of the Wnt pathway . The superoxide radical-anion plays a crucial role in the production of reactive oxygen species (ROS) by neutrophils . Dkk1 is a key regulator of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes .
Mode of Action
Gallocyanine interacts with its targets in a specific manner. It reacts mainly with the superoxide radical-anion , revealing the regulatory effect of anti-inflammatory drugs on neutrophil NADPH-oxidase and myeloperoxidase . These enzymes are responsible for the production of ROS . Gallocyanine also disrupts the interaction of Dkk1 with its receptor LRP5/6 , thereby activating Wnt/β-catenin signaling .
Biochemical Pathways
The interaction of Gallocyanine with the superoxide radical-anion affects the NADPH-oxidase pathway . This pathway is responsible for the production of ROS by neutrophils . On the other hand, by inhibiting Dkk1, Gallocyanine impacts the Wnt/β-catenin signaling pathway . This pathway plays a fundamental role in cell proliferation, migration, and differentiation .
Result of Action
The interaction of Gallocyanine with the superoxide radical-anion leads to the formation of fluorescent products . This suggests that Gallocyanine can act as a fluorogenic chemosensor for estimating the activation of neutrophils and the NADPH-dependent production of superoxide anion radical by neutrophils and other blood cells . By inhibiting Dkk1, Gallocyanine activates Wnt/β-catenin signaling, which could have therapeutic implications for diseases associated with dysregulation of this pathway .
Action Environment
The action of Gallocyanine can be influenced by various environmental factors. For instance, the production of ROS by neutrophils, a process affected by Gallocyanine, is rapidly activated upon contact with pathogen-associated molecular patterns such as lipopolysaccharides and formyl-containing bacterial polypeptides . .
Biochemische Analyse
Biochemical Properties
Gallocyanine reacts with reactive oxygen species, specifically the superoxide anion radical, but not with hydrogen peroxide . This reaction forms fluorescent products, suggesting that Gallocyanine can act as a fluorogenic chemosensor .
Cellular Effects
Gallocyanine has been used to estimate the activation of neutrophils and the NADPH-dependent production of superoxide anion radical by neutrophils and other blood cells . It can also be used for testing antioxidant drugs designed to correct diseases associated with oxidative stress .
Molecular Mechanism
The main contribution to the conversion of Gallocyanine to a fluorophore comes from its reaction with the superoxide anion radical . This reaction is significant both in the xanthine/xanthine oxidase system and in activated human blood neutrophils .
Metabolic Pathways
Gallocyanine is involved in the production of reactive oxygen species, specifically the superoxide anion radical . The enzymes mainly responsible for this production in neutrophils are NADPH oxidase, superoxide dismutase, and myeloperoxidase .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Gallocyanin wird aus Gallussäure und Dimethylanilin in Gegenwart eines Oxidationsmittels synthetisiert. Die Reaktion umfasst in der Regel die folgenden Schritte:
Kondensationsreaktion: Gallussäure reagiert mit Dimethylanilin unter Bildung eines Zwischenprodukts.
Oxidation: Das Zwischenprodukt wird dann zu this compound oxidiert.
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound durch Mischen von Gallussäure und Dimethylanilin in Methanol hergestellt, gefolgt von der Zugabe eines Oxidationsmittels wie Jod. Das Reaktionsgemisch wird unter Rückflussbedingungen erhitzt, bis das gewünschte Produkt gebildet ist .
Arten von Reaktionen:
Reduktion: Die Verbindung kann auch unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Superoxidanionradikale, hypochlorige Säure.
Reduktionsmittel: Verschiedene Reduktionsmittel können verwendet werden, abhängig von der gewünschten Reaktion.
Lösungsmittel: Methanol wird üblicherweise bei der Synthese und Reaktionen verwendet, die this compound beinhalten.
Wichtige Produkte:
Vergleich Mit ähnlichen Verbindungen
Celestine Blue B: Another oxazine dye that reacts selectively with hypochlorous acid.
Methylene Blue: A phenothiazine dye used for similar staining purposes.
Toluidine Blue: A thiazine dye used in histology for staining acidic tissue components.
Uniqueness of Gallocyanine: Gallocyanine is unique in its ability to form fluorescent products upon reacting with specific reactive oxygen species and reactive halogen species. This property makes it particularly valuable in research applications involving the detection and quantification of these species .
Eigenschaften
IUPAC Name |
7-(dimethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxylic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5.ClH/c1-17(2)7-3-4-9-11(5-7)22-14-12(16-9)8(15(20)21)6-10(18)13(14)19;/h3-6,19H,1-2H3,(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSOTOUQTVJNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935389 | |
| Record name | Gallocyanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green solid; [Merck Index] Black powder; [Sigma-Aldrich MSDS] | |
| Record name | Gallocyanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20957 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1562-85-2 | |
| Record name | Gallocyanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GALLOCYANINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GALLOCYANINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gallocyanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALLOCYANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S1S2GY38K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Gallocyanine interacts with various targets depending on the application. For instance: * DNA: Gallocyanine intercalates between base pairs of double-stranded DNA (dsDNA), leading to changes in its electrochemical and spectroscopic properties. This interaction allows for DNA detection and quantification. [] * Proteins: Gallocyanine binds to proteins, including Immunoglobulin Y (IgY), enabling the development of cheaper alternatives to enzyme-linked immunosorbent assays. [] * Reactive Oxygen Species (ROS): Gallocyanine undergoes oxidation in the presence of ROS, particularly superoxide anion radicals, resulting in spectral property changes that can be utilized to assess neutrophil activity. [, , ]
A: * Molecular Formula: C15H12N2O5 []* Molecular Weight: 296.26 g/mol []* Spectroscopic data: * UV-Vis Spectroscopy: Gallocyanine exhibits an absorption maximum (λmax) at 620 nm when interacting with periodate. [] When bound to DNA, the λmax is observed at 630 nm. [] * Fluorescence Spectroscopy: Upon excitation at 239 nm, gallocyanine exhibits an emission maximum at 414 nm. This fluorescence is enhanced upon interaction with nucleic acids. []
A: Gallocyanine acts as a catalyst in various reactions, enabling sensitive detection of specific ions. Some examples include:* Chromium(VI) detection: Gallocyanine catalyzes the oxidation of gallocyanine by hydrogen peroxide in the presence of chromium(VI), allowing for Cr(VI) determination in water samples with high sensitivity. [, ] * Tellurium(IV) detection: Gallocyanine's reduction by sodium sulfide is catalyzed by tellurium(IV), forming the basis for a sensitive spectrophotometric method to quantify tellurium in water samples. []* Selenium(IV) detection: Gallocyanine's reduction by sodium sulfide is also catalyzed by Selenium (IV), facilitating its detection in various samples. []
A: While specific examples of computational chemistry studies on Gallocyanine itself are limited within the provided research, QSAR models have been developed for metal-dye complexes including Gallocyanine. These models help understand the relationship between the structure of the complex and its ability to bind to specific analytes like peptides. []
A: Gallocyanine's stability is affected by light exposure, leading to fading of its stained sections. Storage in the dark is crucial to maintain its staining quality. [] Regarding its formulation, immobilizing Gallocyanine within a chitosan membrane was found to be effective for developing a test strip for arsenic detection, demonstrating a practical strategy for sensor development. []
ANone: The provided research primarily focuses on the analytical and biochemical applications of Gallocyanine and does not provide specific information regarding SHE regulations.
ANone: The research provided does not focus on the pharmacological properties of Gallocyanine, and therefore information regarding its PK/PD is limited.
A: Gallocyanine has a rich history in biological staining, dating back to the early 20th century. A significant milestone was the development of the gallocyanine-chrome alum staining method by Einarson, which is widely used in neurohistology for demonstrating nucleic acids. [] This method contributed significantly to understanding cellular basophilia and its relationship to cell metabolism. []
A: Gallocyanine's applications span various disciplines:* Histology: Its use as a nuclear stain enables researchers to visualize and study cellular structures in various tissues. [, , ]* Analytical Chemistry: Its catalytic properties are exploited to develop sensitive and selective spectrophotometric methods for detecting trace amounts of ions like chromium, tellurium, and selenium in environmental and biological samples. [, , ]* Biochemistry: Its interaction with DNA and ability to act as an electron mediator enable its use in biosensors and bioelectrochemical systems. [, ]* Material Science: Its ability to be incorporated into nanomaterials like nanoporous titanium dioxide electrodes opens avenues for developing novel electrochemical sensors and catalysts. []* Biomedical Engineering: Research on utilizing Gallocyanine as an electron mediator in artificial blood substitutes like hemoglobin vesicles showcases its potential in this field. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


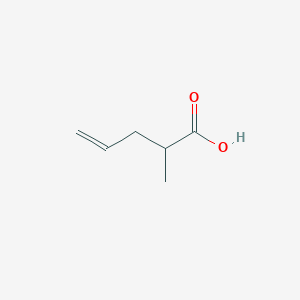
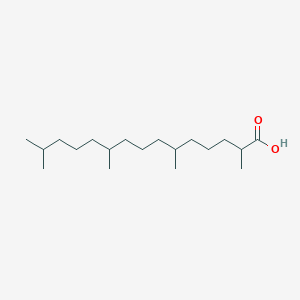
![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate](/img/structure/B75274.png)
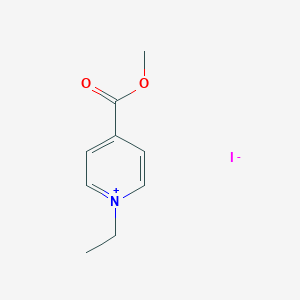
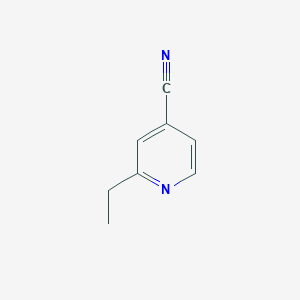
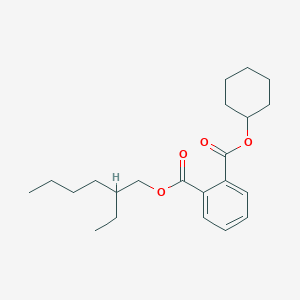
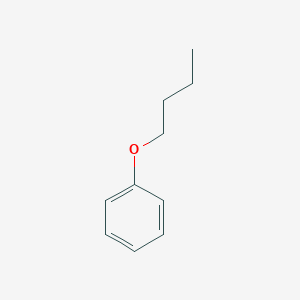
![2-[ethyl(fluoro)phosphoryl]oxypropane](/img/structure/B75285.png)

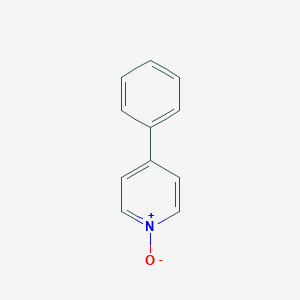
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
